
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidine)-2',6'-dione, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is a complex organic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a dibenzo cycloheptene core and a piperidine ring. The spiro linkage between these two systems imparts distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzo Cycloheptene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo cycloheptene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dibenzo cycloheptene core.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2’,5’-dione: Another spiro compound with a different core structure.
Spiro[4H-pyran-4,3’-quinoline]-2’,5’-dione: A spiro compound with a pyran-quinoline core.
Spiro[benzofuran-2,3’-piperidine]-1’,4’-dione: A spiro compound with a benzofuran-piperidine core.
Uniqueness
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is unique due to its specific spiro linkage and the combination of the dibenzo cycloheptene and piperidine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
64036-62-0 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
spiro[piperidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C19H17NO2/c21-15-11-19(18(22)20-12-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8H,9-12H2,(H,20,22) |
Clé InChI |
FIYNHISZEOBKKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(CC(=O)CNC3=O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


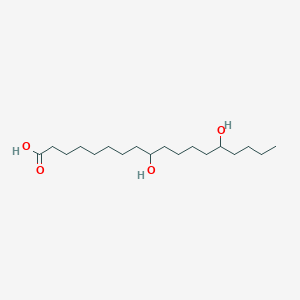
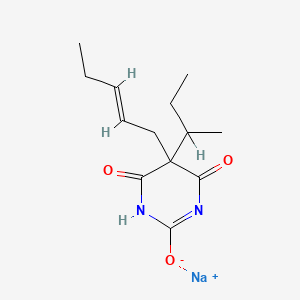
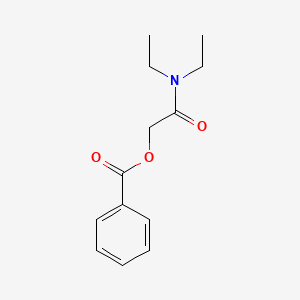
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)

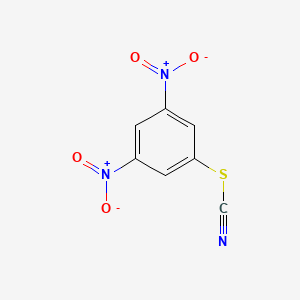


![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
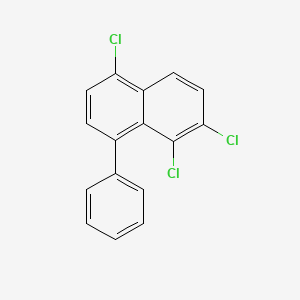
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
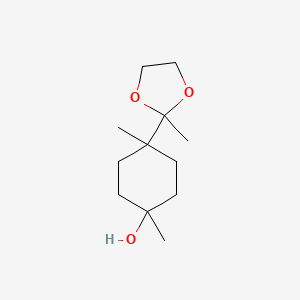

![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
